Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

Catalog No.
S12810893
CAS No.
M.F
C15H12ClF3N2O2
M. Wt
344.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'...

Product Name

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

IUPAC Name

ethyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylate

Molecular Formula

C15H12ClF3N2O2

Molecular Weight

344.71 g/mol

InChI

InChI=1S/C15H12ClF3N2O2/c1-3-23-14(22)11-4-9(6-20-8(11)2)13-12(16)5-10(7-21-13)15(17,18)19/h4-7H,3H2,1-2H3

InChI Key

QWLOBFFNXZFBHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a complex organic compound that features a bipyridine structure with multiple functional groups. This compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its chemical reactivity and biological activity. The molecular formula for this compound is C13H10ClF3N2O2C_{13}H_{10}ClF_3N_2O_2, and its systematic name reflects its structural complexity, including the chloro and trifluoromethyl substituents as well as the ethyl carboxylate moiety.

The reactivity of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate can be attributed to its electrophilic sites, particularly the chloro and trifluoromethyl groups. These sites can participate in various nucleophilic substitution reactions, allowing for the synthesis of derivatives with modified biological properties. For example, reactions with nucleophiles such as amines or alcohols can yield amides or esters, respectively. Furthermore, the compound may undergo reduction or oxidation reactions depending on the conditions applied.

Compounds containing bipyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Synthesis of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate can be achieved through several methods:

  • Bipyridine Formation: Starting from 2-pyridinecarboxaldehyde and 2-chloropyridine derivatives, condensation reactions can yield the bipyridine core.
  • Chlorination: Chlorination of the intermediate bipyridine compound can be performed using reagents such as phosphorus pentachloride to introduce the chloro group.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through methods such as the use of trifluoromethylating agents like trifluoromethyl sulfonium salts.
  • Carboxylation: Finally, esterification with ethyl alcohol in the presence of acid catalysts yields the final product.

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting specific diseases.
  • Agriculture: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens.
  • Material Science: The compound may be utilized in synthesizing advanced materials with specific electronic or optical properties.

Studies on the interactions of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. Such interactions can be assessed using techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding affinities and kinetics.

Several compounds share structural characteristics with ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate:

Compound NameStructure FeaturesUnique Properties
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylatePyridine core with chloro and trifluoromethyl groupsSimilar reactivity but lacks bipyridine structure
6-Methyl-5-(trifluoromethyl)pyridin-2-carboxylic acidPyridinic structure with carboxylic acid functionalityMore polar due to carboxylic acid
4-Chloro-6-(trifluoromethyl)pyridin-3-amineContains amino group instead of carboxylic esterPotentially different biological activities due to amino substitution

The uniqueness of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate lies in its bipyridine framework combined with both chloro and trifluoromethyl substituents, which may impart distinct physicochemical properties compared to these similar compounds.

This detailed overview highlights the significance of ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate in chemical research and potential applications across various domains.

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

344.0539398 g/mol

Monoisotopic Mass

344.0539398 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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